molecular formula C22H22N2O3 B2597112 N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-phenyloxane-4-carboxamide CAS No. 2034593-02-5

N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2597112
CAS No.: 2034593-02-5
M. Wt: 362.429
InChI Key: SIZJBDNFAPXQHO-UHFFFAOYSA-N
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Description

N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-phenyloxane-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of furan, pyridine, and oxane rings in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-phenyloxane-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide . This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene to yield the corresponding carbothioamide, which is subsequently oxidized with potassium ferricyanide in an alkaline medium to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-phenyloxane-4-carboxamide is unique due to its combination of furan, pyridine, and oxane rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c25-21(22(9-13-26-14-10-22)18-5-2-1-3-6-18)24-16-17-8-11-23-19(15-17)20-7-4-12-27-20/h1-8,11-12,15H,9-10,13-14,16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZJBDNFAPXQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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